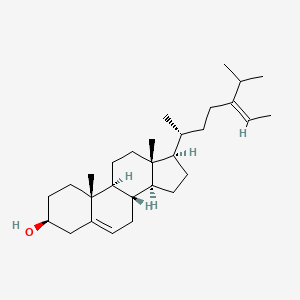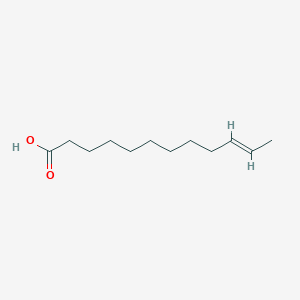![molecular formula C29H56O5Si3 B1239070 (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid CAS No. 90293-03-1](/img/structure/B1239070.png)
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid is a synthetic derivative of prostaglandin E2. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is often used in research settings due to its stability and reactivity, which make it a valuable tool for studying various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid typically involves multiple steps, starting from prostaglandin E2. The process includes the methylation of the carboxylic acid group to form the methyl ester, followed by the introduction of trimethylsilyl groups to protect the hydroxyl functionalities. The reaction conditions often involve the use of silylating agents such as trimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups present in the molecule.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: The compound is employed in the study of cellular signaling pathways, particularly those involving prostaglandins.
Medicine: Research into the pharmacological effects of prostaglandin derivatives often utilizes this compound.
Industry: It may be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid involves its interaction with prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes, including inflammation, pain, and vascular function. The compound’s trimethylsilyl groups enhance its stability and facilitate its interaction with these receptors, allowing for detailed studies of prostaglandin-mediated pathways.
類似化合物との比較
Similar Compounds
Prostaglandin E2: The parent compound, which is less stable and more reactive.
Prostaglandin F2α: Another prostaglandin with different physiological effects.
Prostaglandin D2: Involved in allergic reactions and inflammation.
Uniqueness
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid is unique due to its enhanced stability and reactivity, which make it a valuable tool for research. Its trimethylsilyl groups protect the hydroxyl functionalities, allowing for more controlled and specific reactions compared to its parent compound, prostaglandin E2.
特性
CAS番号 |
90293-03-1 |
|---|---|
分子式 |
C29H56O5Si3 |
分子量 |
569 g/mol |
IUPAC名 |
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C29H56O5Si3/c1-11-12-15-18-24(32-35(2,3)4)21-22-26-25(19-16-13-14-17-20-29(30)31)27(33-36(5,6)7)23-28(26)34-37(8,9)10/h13,16,21-22,24,26,28H,11-12,14-15,17-20,23H2,1-10H3,(H,30,31)/b16-13-,22-21+/t24-,26+,28+/m0/s1 |
InChIキー |
PRCBNNYAGSXBRK-NXKCVCBJSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=C1CC=CCCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1C/C=C\CCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
CCCCCC(C=CC1C(CC(=C1CC=CCCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
同義語 |
9-enol-PGE2 methyl ester trimethylsilyl ether 9-enol-prostaglandin E2 methyl ester trimethylsilyl ether EPGE2-METE methyl ester trimethylsilyl ether 9-enol-PGE2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)





![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)



![[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239011.png)
